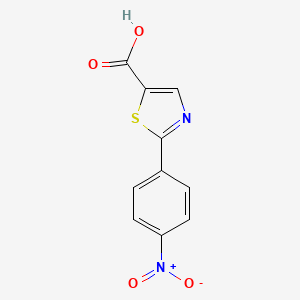

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid

Description

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a 4-nitrophenyl group at position 2 and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-11-9(17-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZKEYFJHPBVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid have been synthesized and tested for their efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 23.30 ± 0.35 | |

| Compound B | MCF-7 (Breast) | 5.71 | |

| Compound C | U251 (Glioblastoma) | 18.4 |

These studies demonstrate the compound's ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Anticonvulsant Effects

In addition to anticancer properties, certain thiazole derivatives have shown anticonvulsant effects in animal models. For example, specific derivatives were tested in picrotoxin-induced convulsion models, revealing significant protective effects against seizures .

Insecticidal and Fungicidal Activity

The compound has been explored for its potential as an insecticide and fungicide due to its biological activity against agricultural pests. Thiazole derivatives have demonstrated effectiveness in targeting various pests, contributing to integrated pest management strategies:

| Application | Target Organism | Efficacy |

|---|---|---|

| Insecticide | Aphids | Effective at low concentrations |

| Fungicide | Botrytis cinerea | Significant growth inhibition |

The biological activity is often attributed to the thiazole ring and the nitro substituent's interaction with biological receptors or enzymes.

Plant Growth Regulation

Recent studies have indicated that compounds like this compound can act as plant growth regulators, enhancing resistance to diseases and promoting healthier growth in crops . This application is particularly relevant in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous compounds.

Electronic and Solubility Profiles

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound reduces electron density on the thiazole ring, making it less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., benzylamino or methyl) . Halogenated analogs (e.g., 3-chloro-4-fluorophenyl) exhibit intermediate electronic effects, balancing reactivity and stability .

- Solubility: Carboxylic acid derivatives with polar substituents (e.g., amino groups) show improved aqueous solubility, whereas nitro- or halogen-substituted analogs are more lipophilic, favoring membrane permeability in biological systems .

Biological Activity

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of a nitrophenyl group enhances its reactivity and potential for biological activity. The carboxylic acid functional group plays a crucial role in modulating interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain thiazole derivatives showed significant inhibitory effects against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | 10.5 |

| Thiazole Derivative A | Antimicrobial | 12.3 |

| Thiazole Derivative B | Antimicrobial | 8.7 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro studies indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited potent activity comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : In a study assessing the cytotoxicity of thiazole derivatives on cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in both HeLa and MCF-7 cells .

Q & A

Q. What are the common synthetic routes for 2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-halo ketones with thioureas or thioamides. The 4-nitrophenyl group is introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A key intermediate, such as 2-amino-1,3-thiazole-5-carboxylic acid, may be functionalized with 4-nitrobenzene derivatives under palladium catalysis. Reaction optimization often involves controlling temperature (80–120°C) and solvent polarity (DMF or THF) to improve yields (≥70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the thiazole ring structure and nitrophenyl substitution. The carboxylic proton (COOH) appears deshielded (~12–13 ppm), while the nitro group induces downfield shifts in aromatic protons.

- IR : Strong absorption bands for C=O (1700–1720 cm) and NO (1520, 1350 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) at m/z 265.04 (CHNOS) .

Q. How does the nitro group influence the compound's reactivity?

The electron-withdrawing nitro group enhances electrophilic substitution on the thiazole ring, directing reactions to the 4-position. It also increases acidity of the carboxylic acid (pKa ~2.5–3.0), affecting solubility in polar solvents. Nitro reduction (e.g., H/Pd-C) can yield amine derivatives for further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the thiazole ring typically shows C-S bond lengths of ~1.71 Å, while the nitro group adopts a planar geometry with O-N-O angles of ~120°. Discrepancies between experimental and computational models (e.g., DFT-optimized structures) may arise from crystal packing effects .

Q. What strategies address low solubility in biological assays?

- Salt Formation : Reacting the carboxylic acid with amines (e.g., triethylamine) forms water-soluble ammonium salts.

- Prodrug Design : Esterification of the COOH group (e.g., methyl or ethyl esters) improves membrane permeability.

- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Q. How can computational modeling predict spectroscopic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) simulate IR and NMR spectra. For instance, the nitro group’s vibrational modes correlate with experimental IR peaks. TD-DFT predicts UV-Vis absorption maxima (~320 nm) based on π→π* transitions in the nitrophenyl-thiazole system .

Data Contradiction and Analysis

Q. How to resolve conflicting data in reaction yields across studies?

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic effects, such as restricted rotation of the nitrophenyl group, can cause non-equivalent proton environments. Variable-temperature NMR (e.g., 25°C to −40°C) may resolve splitting by slowing conformational exchange .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | DMF, 100°C, 12 h | 2-Amino-thiazole-5-carboxylic acid | |

| Suzuki-Miyaura Coupling | 70–85 | Pd(PPh), 80°C | 4-Nitrophenylboronic acid |

Q. Table 2: Spectral Data Contradictions

| Technique | Observed Data | Expected Data (DFT) | Resolution Strategy |

|---|---|---|---|

| H NMR | Doublet for H-4 (δ 8.2 ppm) | Singlet (rigid structure) | VT-NMR to assess rotation |

| IR | NO asymmetric stretch: 1500 cm | 1520 cm | Check for solvent interactions |

Key Takeaways

- Structural Confirmation : Combine SXRD with DFT for accurate geometry.

- Reactivity : Exploit the nitro group’s electronic effects for targeted derivatization.

- Data Integrity : Cross-validate spectral and computational models to resolve anomalies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.